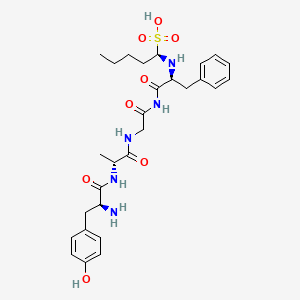

Enkephalin sulfonic acid, ala(2)-nle(5)-

Description

Historical Development of Enkephalin Analogs and Opioid Peptides in Scientific Inquiry

However, the initial excitement surrounding the discovery of these natural analgesics was quickly tempered by the observation that they were extremely unstable in biological systems. Endogenous enkephalins are rapidly degraded by various peptidases, enzymes that break down peptides, leading to a very short duration of action. nih.gov This inherent instability made it challenging to study their physiological roles and therapeutic potential.

This limitation spurred a wave of research in medicinal chemistry aimed at creating synthetic enkephalin analogs. The primary goals of these early efforts were to develop molecules with increased resistance to enzymatic degradation, enhanced ability to cross the blood-brain barrier, and improved selectivity for the different types of opioid receptors (μ, δ, and κ). nih.govnih.gov This led to the synthesis of a multitude of modified enkephalins, each designed to probe a specific aspect of opioid receptor interaction and function. These analogs have been instrumental in mapping the binding sites of opioid receptors and in understanding the structure-activity relationships that govern their pharmacological effects. nih.gov

Rationale for Chemical Modifications in Endogenous Opioid Peptide Research

The chemical modification of endogenous opioid peptides like the enkephalins is a cornerstone of research in the field, driven by the need to overcome their inherent pharmacological limitations. nih.govmdpi.com The primary reasons for these modifications are to enhance metabolic stability, improve bioavailability, and modulate receptor selectivity and potency.

One of the most common strategies to increase stability is the substitution of the glycine (B1666218) residue at the second position (Ala2) with a D-amino acid, such as D-alanine. The native L-amino acid at this position makes the peptide susceptible to cleavage by aminopeptidases. The introduction of a D-amino acid at this position sterically hinders the approach of these enzymes, significantly prolonging the peptide's half-life in biological fluids.

Another frequent modification involves replacing the methionine residue at the fifth position (Met5). The sulfur atom in methionine is prone to oxidation, which can inactivate the peptide. Replacing it with a non-oxidizable amino acid like norleucine (Nle) or leucine (B10760876) (Leu) prevents this oxidative degradation, thereby increasing the chemical stability of the analog.

C-terminal modifications are also widely employed to influence receptor affinity and selectivity. The C-terminal carboxyl group of enkephalins has been shown to be important for interaction with δ-opioid receptors. nih.gov Altering this group, for instance, by converting it to an amide or, in the case of the titular compound, a sulfonic acid, can dramatically alter the peptide's binding profile. nih.govnih.gov These changes can shift the preference of the analog towards a specific receptor subtype, allowing researchers to study the distinct physiological effects mediated by each receptor. For example, some C-terminal modifications have been shown to enhance affinity for the κ-opioid receptor. nih.gov

The table below provides examples of how different chemical modifications in enkephalin analogs affect their receptor binding affinities.

| Compound/Analog | Modification | Receptor Affinity (Ki, nM) |

| [Met]-Enkephalin | (Native Peptide) | μ: 25, δ: 1.3 |

| [Leu]-Enkephalin | Met5 -> Leu5 | μ: 50, δ: 0.5 |

| DAMGO | D-Ala2, MePhe4, Gly-ol5 | μ: 1.7, δ: 220 |

| DPDPE | Cyclic, D-Pen2, D-Pen5 | μ: 2300, δ: 0.2 |

This table presents illustrative data for well-characterized enkephalin analogs to demonstrate the impact of chemical modifications. Specific binding data for Enkephalin sulfonic acid, ala(2)-nle(5)- is not widely available in published literature.

Significance of Enkephalin sulfonic acid, ala(2)-nle(5)- as a Model Compound for Academic Investigation

While extensive research specifically detailing the pharmacological profile of Enkephalin sulfonic acid, ala(2)-nle(5)- is not abundant in publicly available literature, its structure suggests it was designed as a highly specific tool for academic research. The significance of this compound can be inferred from the combination of its chemical modifications, each of which addresses a known challenge in the study of endogenous opioids.

The presence of D-alanine at position 2 indicates a primary design feature to confer resistance to enzymatic degradation by aminopeptidases. This modification is a classic strategy to create a more stable peptide, allowing for more reliable and prolonged experimental observations both in vitro and in vivo.

The substitution of methionine with norleucine at position 5 is another key modification aimed at enhancing chemical stability. By removing the easily oxidized sulfur atom of methionine, the resulting analog is less susceptible to oxidative inactivation, ensuring its structural integrity during experiments.

The most distinctive feature of this analog is the C-terminal sulfonic acid group . While research on C-terminal sulfonic acid modifications in enkephalins is not as extensive as other modifications, studies on related compounds offer valuable insights. For instance, the introduction of a sulfonic acid group on the tyrosine residue of Leu-enkephalin has been shown to increase its selectivity for δ-opioid receptors. nih.gov It is plausible that the C-terminal sulfonic acid in Enkephalin sulfonic acid, ala(2)-nle(5)- was intended to serve a similar purpose, namely to modulate receptor binding affinity and selectivity, potentially favoring the δ-receptor. The sulfonic acid group, being a strong acid, would be ionized at physiological pH, introducing a negative charge that could influence the electrostatic interactions with the receptor binding pocket. Furthermore, such a modification could also alter the solubility and pharmacokinetic properties of the peptide.

Properties

CAS No. |

75829-10-6 |

|---|---|

Molecular Formula |

C28H39N5O8S |

Molecular Weight |

605.7 g/mol |

IUPAC Name |

(1R)-1-[[(2S)-1-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]pentane-1-sulfonic acid |

InChI |

InChI=1S/C28H39N5O8S/c1-3-4-10-25(42(39,40)41)32-23(16-19-8-6-5-7-9-19)28(38)33-24(35)17-30-26(36)18(2)31-27(37)22(29)15-20-11-13-21(34)14-12-20/h5-9,11-14,18,22-23,25,32,34H,3-4,10,15-17,29H2,1-2H3,(H,30,36)(H,31,37)(H,33,35,38)(H,39,40,41)/t18-,22+,23+,25-/m1/s1 |

InChI Key |

NSDRIJPETPCTKU-CSILHSIFSA-N |

Isomeric SMILES |

CCCC[C@H](N[C@@H](CC1=CC=CC=C1)C(=O)NC(=O)CNC(=O)[C@@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)S(=O)(=O)O |

Canonical SMILES |

CCCCC(NC(CC1=CC=CC=C1)C(=O)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N)S(=O)(=O)O |

Origin of Product |

United States |

Structure Activity Relationship Sar of Enkephalin Sulfonic Acid, Ala 2 Nle 5

Impact of the C-Terminal Sulfonic Acid Moiety on Opioid Receptor Recognition and Binding Properties

The C-terminal modification of enkephalins plays a crucial role in their interaction with opioid receptors. In endogenous enkephalins, the C-terminal carboxyl group is a key determinant for δ-opioid receptor selectivity nih.gov. The replacement of this carboxyl group with a sulfonic acid moiety in Enkephalin Sulfonic Acid, Ala(2)-Nle(5)- represents a significant alteration that influences its binding characteristics.

It is hypothesized that the sulfonic acid group at the C-terminus could enhance the peptide's interaction with specific residues in the binding pocket of opioid receptors, potentially leading to altered selectivity and potency profiles compared to its carboxylate counterpart. The phosphorylation of the C-terminal tail of the µ-opioid receptor has been shown to modulate agonist binding, suggesting that negatively charged groups in this region can influence receptor function nih.govmdpi.com. Therefore, the C-terminal sulfonic acid moiety is a critical feature for modulating the pharmacological properties of enkephalin analogs.

Conformational Analysis of Enkephalin Sulfonic Acid, Ala(2)-Nle(5)-

The three-dimensional structure of an enkephalin analog is a key determinant of its biological activity. Enkephalins are known for their high flexibility, which allows them to adopt various conformations to bind to different opioid receptor subtypes nih.gov. The specific modifications in Enkephalin Sulfonic Acid, Ala(2)-Nle(5)- are expected to impose certain conformational constraints that influence its receptor selectivity and potency.

Theoretical and computational methods, such as molecular mechanics and molecular dynamics simulations, are powerful tools for exploring the conformational landscape of peptides and their interactions with receptors. Molecular docking studies, for instance, can predict the binding affinity and mode of interaction of ligands with their target receptors plos.org.

For related enkephalin analogs, computational studies have revealed compact, low-energy conformations with specific patterns of aromatic ring stacking nih.gov. These studies have also highlighted the conformational constraints imposed by certain residues, which can explain the distinct activity profiles of different analogs nih.gov. It is anticipated that computational modeling of Enkephalin Sulfonic Acid, Ala(2)-Nle(5)- would demonstrate how the interplay of the D-Alanine, Norleucine, and the C-terminal sulfonic acid group shapes its three-dimensional structure and its interaction with the opioid receptor binding pocket. Such models can provide valuable insights into the specific hydrogen bonds, electrostatic interactions, and hydrophobic contacts that govern its binding affinity and selectivity doi.orgplos.org.

Role of D-Alanine at Position 2 in Modulating Opioid Receptor Selectivity and Potency

The substitution of the naturally occurring Glycine (B1666218) at position 2 with a D-amino acid, specifically D-Alanine, is a well-established strategy in the design of potent and stable enkephalin analogs doi.orgnih.govnih.gov. This modification has a profound impact on the peptide's pharmacological profile for several reasons:

Increased Enzymatic Stability: The Tyr-Gly bond in endogenous enkephalins is susceptible to cleavage by aminopeptidases. Replacing Gly² with D-Ala² protects the peptide from this enzymatic degradation, thereby increasing its in vivo and in vitro stability and bioavailability doi.org.

Conformational Constraint: The presence of a D-amino acid at position 2 promotes the formation of a specific β-turn conformation. This conformational rigidity is thought to be favorable for binding to the µ-opioid receptor, thus enhancing µ-receptor selectivity and potency doi.orgnih.gov.

Enhanced Affinity: The D-Ala² modification often leads to a significant increase in binding affinity for opioid receptors, particularly the µ-receptor nih.govnih.gov.

Studies on various [D-Ala²]-enkephalin analogs have consistently demonstrated their superior potency and stability compared to their endogenous counterparts doi.orgnih.govnih.gov.

Contribution of Norleucine at Position 5 to the Overall Pharmacological Profile

The substitution of the C-terminal amino acid in enkephalins is another critical modification that influences their pharmacological properties. In Enkephalin Sulfonic Acid, Ala(2)-Nle(5)-, Methionine or Leucine (B10760876) is replaced by Norleucine (Nle). Norleucine is an isomer of Leucine with a linear, unbranched side chain.

The key contributions of Norleucine at position 5 include:

Increased Stability: Similar to the D-Ala² substitution, replacing the oxidizable Methionine with the more stable Norleucine enhances the chemical stability of the peptide doi.org.

Hydrophobicity: The hydrophobic side chain of Norleucine can engage in favorable interactions with hydrophobic pockets within the opioid receptor binding site. This can contribute to enhanced binding affinity doi.orgnih.gov.

Receptor Selectivity: The nature of the amino acid at position 5 can influence the selectivity of the analog for different opioid receptor subtypes. The substitution with Norleucine, in combination with other modifications, can fine-tune the receptor selectivity profile of the peptide nih.govnih.gov. For example, in deltorphin (B1670231) II analogs, the hydrophobicity of the residues at positions 5 and 6 was found to be critical for delta-affinity and selectivity nih.gov.

Comparative SAR Studies with Endogenous Enkephalins and Other Potent Synthetic Analogs

The SAR of Enkephalin Sulfonic Acid, Ala(2)-Nle(5)- can be better understood by comparing it with endogenous enkephalins and other synthetic analogs.

Endogenous enkephalins (Met-enkephalin and Leu-enkephalin) have a high affinity for the δ-opioid receptor but are rapidly degraded in vivo nih.gov. Synthetic modifications, as seen in Enkephalin Sulfonic Acid, Ala(2)-Nle(5)-, are designed to overcome these limitations.

| Compound | Sequence | Key Modifications | Receptor Selectivity | Potency/Stability |

| Met-Enkephalin | Tyr-Gly-Gly-Phe-Met | Endogenous | δ > µ | Low |

| Leu-Enkephalin | Tyr-Gly-Gly-Phe-Leu | Endogenous | δ > µ | Low |

| Enkephalin Sulfonic Acid, Ala(2)-Nle(5)- | Tyr-D-Ala-Gly-Phe-Nle-SO₃H | D-Ala², Nle⁵, C-terminal SO₃H | Likely µ-selective doi.orgnih.gov | High (expected) |

| DAMGO | Tyr-D-Ala-Gly-MePhe-Gly-ol | D-Ala², N-MePhe⁴, C-terminal alcohol | Highly µ-selective | High |

| DPDPE | Tyr-D-Pen-Gly-Phe-D-Pen | Cyclic, D-Pen², D-Pen⁵ | Highly δ-selective google.com | High |

The combination of a D-amino acid at position 2 and a modified C-terminus is a common strategy in the design of potent opioid peptides. For example, DAMGO, a highly selective µ-agonist, also features a D-Ala at position 2 acs.org. In contrast, cyclic analogs like DPDPE, which achieve δ-selectivity through cyclization via D-Penicillamine residues, highlight a different approach to conferring receptor specificity google.com. The SAR of Enkephalin Sulfonic Acid, Ala(2)-Nle(5)- is thus a result of the synergistic effects of its unique structural modifications, which aim to combine the stability and µ-preference of D-Ala² with the favorable properties of Nle⁵ and the C-terminal sulfonic acid group.

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| Enkephalin Sulfonic Acid, Ala(2)-Nle(5)- | Tyrosyl-D-alanyl-glycyl-phenylalanyl-norleucine sulfonic acid |

| Met-Enkephalin | Tyrosyl-glycyl-glycyl-phenylalanyl-methionine |

| Leu-Enkephalin | Tyrosyl-glycyl-glycyl-phenylalanyl-leucine |

| DAMGO | [D-Ala², N-MePhe⁴, Gly-ol]-enkephalin |

| DPDPE | [D-Pen², D-Pen⁵]-enkephalin |

| D-Alanine | (2R)-2-aminopropanoic acid |

| Norleucine | (2S)-2-aminohexanoic acid |

| Glycine | 2-aminoacetic acid |

| Phenylalanine | (2S)-2-amino-3-phenylpropanoic acid |

| Tyrosine | (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid |

| Methionine | (2S)-2-amino-4-(methylthio)butanoic acid |

| Leucine | (2S)-2-amino-4-methylpentanoic acid |

| D-Penicillamine | (2R)-2-amino-3-methyl-3-sulfanylbutanoic acid |

Molecular Pharmacology and Opioid Receptor Interactions of Enkephalin Sulfonic Acid, Ala 2 Nle 5

Receptor Binding Kinetics and Affinities at Opioid Receptors

The interaction of an opioid ligand with its receptor is fundamentally characterized by its binding kinetics and affinity. These parameters determine the strength and duration of the ligand-receptor complex, which in turn influences the pharmacological response.

Radioligand displacement assays are a standard in vitro method used to determine the affinity of an unlabeled compound for a receptor by measuring its ability to compete with a radiolabeled ligand. For the specific compound Enkephalin sulfonic acid, ala(2)-nle(5)-, detailed quantitative data from such assays are not available in the reviewed scientific literature.

Research on a related compound, identified as a sulfonic acid derivative of Leu-enkephalin, has indicated a preferential binding to delta-opioid receptors over mu-opioid receptors when tested against various tritiated radioligands. nih.gov However, this analog differs in the fifth amino acid position (Leucine vs. Norleucine) from the subject of this article. Without direct experimental data, a quantitative comparison for Enkephalin sulfonic acid, ala(2)-nle(5)- cannot be provided.

Table 1: Radioligand Displacement Data for Enkephalin Sulfonic Acid, Ala(2)-Nle(5)-

| Opioid Receptor Subtype | Radioligand Used | Source of Receptor | IC50 (nM) |

| Mu (µ) | Data not available | Data not available | Data not available |

| Delta (δ) | Data not available | Data not available | Data not available |

| Kappa (κ) | Data not available | Data not available | Data not available |

IC50: The concentration of a drug that is required for 50% inhibition in vitro.

The dissociation constant (Kd) and inhibition constant (Ki) are critical measures of a ligand's binding affinity. Kd represents the concentration of a radioligand at which 50% of the receptors are occupied at equilibrium, while Ki provides an absolute measure of the affinity of a competing unlabeled ligand.

Specific Kd and Ki values for the binding of Enkephalin sulfonic acid, ala(2)-nle(5)- to µ, δ, and κ opioid receptors have not been reported in the accessible scientific literature. Therefore, a quantitative assessment of its binding affinity remains undetermined.

Table 2: Dissociation (Kd) and Inhibition (Ki) Constants for Enkephalin Sulfonic Acid, Ala(2)-Nle(5)-

| Opioid Receptor Subtype | Kd (nM) | Ki (nM) |

| Mu (µ) | Data not available | Data not available |

| Delta (δ) | Data not available | Data not available |

| Kappa (κ) | Data not available | Data not available |

Functional Efficacy at Opioid Receptors

Functional efficacy describes the ability of a ligand, once bound to a receptor, to initiate a cellular response. This is a crucial aspect of its pharmacological profile, distinguishing agonists from antagonists.

Opioid receptors are G-protein coupled receptors (GPCRs). Agonist binding promotes the exchange of GDP for GTP on the associated G-protein, leading to its activation. The [35S]GTPγS binding assay is a common method to quantify this activation. There is no published data from [35S]GTPγS binding assays for Enkephalin sulfonic acid, ala(2)-nle(5)-. Consequently, its ability to activate G-proteins at any of the opioid receptor subtypes is not experimentally established.

Table 3: G-Protein Activation by Enkephalin Sulfonic Acid, Ala(2)-Nle(5)-

| Opioid Receptor Subtype | Basal Binding | Emax (%) | EC50 (nM) |

| Mu (µ) | Data not available | Data not available | Data not available |

| Delta (δ) | Data not available | Data not available | Data not available |

| Kappa (κ) | Data not available | Data not available | Data not available |

Emax: Maximum effect of the drug. EC50: The concentration of a drug that gives a half-maximal response.

A primary signaling pathway for µ, δ, and κ opioid receptors involves the inhibition of adenylyl cyclase, which leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The effect of Enkephalin sulfonic acid, ala(2)-nle(5)- on adenylyl cyclase activity and subsequent cAMP levels has not been documented in the scientific literature. Therefore, its functional impact on this key signaling cascade is unknown.

Table 4: Modulation of Adenylyl Cyclase/cAMP by Enkephalin Sulfonic Acid, Ala(2)-Nle(5)-

| Cell Type | Opioid Receptor Target | Effect on cAMP Levels | IC50 (nM) |

| Data not available | Mu (µ) | Data not available | Data not available |

| Data not available | Delta (δ) | Data not only available | Data not available |

| Data not available | Kappa (κ) | Data not available | Data not available |

Opioid Receptor Subtype Selectivity Profile

The selectivity of a ligand for a particular opioid receptor subtype is a key determinant of its therapeutic potential and side-effect profile. Based on the limited available information on a related sulfonic acid-containing enkephalin analog, a higher affinity for the delta-opioid receptor might be hypothesized. nih.gov However, without direct binding or functional studies on Enkephalin sulfonic acid, ala(2)-nle(5)-, its selectivity profile across the µ, δ, and κ opioid receptors cannot be definitively stated.

Scientific Literature Review Reveals No Available Data for Enkephalin Sulfonic Acid, Ala(2)-Nle(5)-

A thorough review of publicly available scientific literature and databases has found no specific pharmacological data for the chemical compound "Enkephalin sulfonic acid, ala(2)-nle(5)-." Despite extensive searches targeting its molecular pharmacology, opioid receptor interactions, and mechanisms of signal transduction, no research findings corresponding to this exact molecule could be located.

The requested article outline specified a detailed analysis of the compound's interactions with delta, mu, and kappa opioid receptors, as well as its G-protein coupling and activation of intracellular signaling pathways such as MAPK and PI3K/Akt. However, no studies detailing these properties for an enkephalin analog with the combined features of a sulfonic acid-modified tyrosine, a D-alanine at position 2, and a norleucine at position 5 are present in the search results.

Research is available for structurally related but distinct enkephalin analogs. For instance, studies on [D-Ala2, D-Leu5]-enkephalin (DADLE) provide extensive information on delta-opioid receptor agonism and downstream signaling cascades. nih.govnih.gov Similarly, research exists for other synthetic peptides like Tyr-D-Ala-Gly-Phe-D-Nle-Arg-Phe (DADN) , which is noted for its mu-receptor selectivity and has been studied for its G-protein activation properties. nih.govnih.gov Another analog, a sulfonic acid derivative of Leu-enkephalin, has been characterized for its preferential binding to delta-opioid receptors.

However, these compounds differ structurally from "Enkephalin sulfonic acid, ala(2)-nle(5)-." In peptide pharmacology, minor changes in amino acid sequence, stereochemistry, or chemical modifications can dramatically alter receptor affinity, selectivity, and functional activity. Therefore, extrapolating data from these related but different molecules would be scientifically inaccurate and would not pertain to the specific compound of interest.

Consequently, due to the absence of specific research data for "Enkephalin sulfonic acid, ala(2)-nle(5)-," it is not possible to generate the authoritative and scientifically accurate article as requested.

Enzymatic Stability and Resistance to Degradation for Enkephalin Sulfonic Acid, Ala 2 Nle 5

Enhanced Metabolic Stability through Sulfonic Acid Modification

A key innovation in the design of Enkephalin sulfonic acid, ala(2)-nle(5)- is the replacement of the typical C-terminal carboxyl group (-COOH) with a sulfonic acid group (-SO₃H). vulcanchem.comias.ac.in This modification fundamentally alters the chemical properties of the C-terminus, which is a primary target for a class of degrading enzymes known as carboxypeptidases. nih.govnih.gov

Carboxypeptidases are exopeptidases that catalyze the cleavage of the peptide bond at the C-terminal end of a peptide or protein. nih.gov The natural enkephalins are vulnerable to this type of degradation. The introduction of the sulfonic acid group provides steric hindrance and electronic properties that are not recognized by the active site of carboxypeptidases. ias.ac.innih.gov Research has demonstrated that replacing the terminal carboxyl group with a sulfonic acid group is an effective method for creating carboxypeptidase-resistant peptides while retaining the acidic nature of the C-terminus. ias.ac.in This specific modification is a crucial factor in the enhanced metabolic stability of the analog. vulcanchem.com

Role of D-Amino Acid Substitutions in Protease Resistance

Proteases in the body are stereospecific, meaning they are configured to recognize and cleave peptide bonds between L-amino acids, the naturally occurring form. The substitution of the glycine (B1666218) at position 2 in the enkephalin sequence with a D-Alanine (D-Ala) is a widely used and effective strategy to confer resistance to enzymatic degradation. nih.govnih.gov

The primary route of inactivation for endogenous enkephalins is the cleavage of the Tyr-Gly bond at the N-terminus by membrane-bound aminopeptidases. nih.govcapes.gov.br These enzymes, such as aminopeptidase (B13392206) N (APN), rapidly hydrolyze the peptide, releasing the N-terminal tyrosine and inactivating the molecule. nih.govnih.gov The presence of a D-Ala residue at position 2 prevents the proper binding of the peptide into the active site of these aminopeptidases. This structural impediment significantly inhibits the enzymatic cleavage, thereby protecting the N-terminus of the peptide and prolonging its lifespan. nih.govias.ac.in

Identification and Characterization of Relevant Degrading Enzymes in Biological Matrices

The rapid inactivation of endogenous enkephalins is attributed to the concerted action of several key metalloproteases present in biological tissues, particularly in the brain and plasma. nih.govmdpi.com Extensive research has identified the principal enzymes involved:

Aminopeptidases : Primarily membrane-bound aminopeptidase N (APN, EC 3.4.11.2), which cleaves the N-terminal Tyr-Gly bond. nih.govnih.gov Studies using inhibitors like bestatin (B1682670) have confirmed its major role in enkephalin catabolism. capes.gov.brnih.gov

Neutral Endopeptidase (NEP/Neprilysin) : Also known as enkephalinase (EC 3.4.24.11), this enzyme cleaves the Gly3-Phe4 peptide bond. nih.govtaylorandfrancis.com Its role has been demonstrated through the use of selective inhibitors like thiorphan. capes.gov.brnih.gov

Dipeptidyl Peptidases : These enzymes, such as dipeptidyl aminopeptidase III, can release Tyr-Gly moieties from enkephalins. taylorandfrancis.com

Carboxypeptidases : These enzymes cleave the C-terminal amino acid and are a degradation pathway for which the sulfonic acid modification in Enkephalin sulfonic acid, ala(2)-nle(5)- provides protection. ias.ac.innih.gov

Studies have shown that inhibiting just one of these enzymes is not sufficient to prevent enkephalin degradation; a combination of inhibitors is required for a significant reduction, highlighting the complementary roles these enzymes play in the rapid inactivation of the natural peptides. capes.gov.brnih.gov

Comparative Analysis of Metabolic Stability with Other Enkephalin Analogs and Endogenous Peptides

The structural modifications in Enkephalin sulfonic acid, ala(2)-nle(5)- result in a metabolic stability that is vastly superior to that of its parent compounds, Leu-enkephalin and Met-enkephalin. vulcanchem.com Endogenous enkephalins are notoriously unstable, with a reported half-life of under two minutes in circulation. vulcanchem.com In contrast, synthetic analogs exhibit a wide range of stabilities depending on their specific modifications.

For instance, simple D-amino acid substitution, as in [D-Ala2, D-Leu5]-enkephalin (DADLE), significantly increases resistance to degradation compared to native enkephalins. sigmaaldrich.com More complex modifications can lead to even greater stability. The analog KK-103 showed a half-life of 37 hours in plasma, a 90-fold increase over Leu-enkephalin. nih.gov Other analogs have been developed that show no detectable degradation even after several days in human plasma. mdpi.comnih.gov Enkephalin sulfonic acid, ala(2)-nle(5)- fits within this landscape as a highly stabilized compound, with a reported half-life exceeding 30 minutes, a significant improvement designed to allow it to exert a sustained biological effect. vulcanchem.com

Table 1: Comparative Metabolic Stability of Enkephalins and Analogs

| Compound | Key Modifications | Reported Half-Life / Stability | Source(s) |

|---|---|---|---|

| Natural Enkephalin (Leu/Met) | None | < 2 minutes | vulcanchem.com |

| Leu-Enkephalin | None | t½ ≈ 25 minutes (in mouse plasma) | nih.gov |

| Enkephalin sulfonic acid, ala(2)-nle(5)- | D-Ala at pos. 2, Nle at pos. 5, C-terminal -SO₃H | > 30 minutes | vulcanchem.com |

| [D-Ala2]-Leucine enkephalin | D-Ala at pos. 2 | Resistant to enzymatic degradation | sigmaaldrich.com |

| FK 33-824 | D-Ala at pos. 2, MePhe at pos. 4, Met(O)-ol at pos. 5 | More stable than Met-enkephalin at 30 min, less stable than D-Ala2-enkephalinamide at 180 min | nih.gov |

| KK-103 | N-terminal modification, C-terminal ester | t½ ≈ 37 hours (in plasma) | nih.gov |

| LYS739 | D-Nle at pos. 2, pCl-Phe at pos. 4, C-terminal Ppp-NH₂ | >98% remaining after 4 days (in human plasma) | mdpi.comnih.gov |

Preclinical Biological Evaluation of Enkephalin Sulfonic Acid, Ala 2 Nle 5

In Vitro Pharmacological Characterization

The in vitro pharmacological profile of enkephalin analogs is crucial in determining their receptor affinity and functional activity. These studies are typically the first step in the preclinical evaluation process.

Isolated tissue bioassays are classical pharmacological preparations used to characterize the activity of opioid agonists. The guinea pig ileum (GPI) and mouse vas deferens (MVD) are particularly useful as they are rich in opioid receptors; the GPI predominantly expresses μ-opioid receptors (MOR), while the MVD is rich in δ-opioid receptors (DOR).

| Compound | Tissue | Predominant Receptor | Observed Effect | Reference |

|---|---|---|---|---|

| [Leu5]-Enkephalin | Mouse Vas Deferens | δ-opioid receptor | Inhibition of electrically stimulated contractions (IC50 = 11.4 nM) | tocris.com |

| [D-Ala2, D-Leu5]-Enkephalin | Supraoptic neurosecretory cells | Opioid receptors | Inhibition of non-phasic supraoptic cells | nih.gov |

Cell-based functional assays using cell lines that are genetically modified to express specific opioid receptor subtypes (μ, δ, or κ) are instrumental in dissecting the precise receptor interaction profile of a novel compound. These assays, such as the [35S]GTPγS binding assay, measure the extent of G-protein activation following receptor stimulation by an agonist.

For a related synthetic analog, Tyr-D-Ala-Gly-Phe-D-Nle-Arg-Phe (DADN), studies in Chinese hamster ovary (CHO) cells expressing different opioid receptors revealed a high affinity for μ-opioid receptors. nih.gov This μ-selectivity was further supported by functional biochemical experiments where DADN stimulated G-protein activity in a manner that was inhibited by μ-receptor specific antagonists. nih.gov Given that Enkephalin sulfonic acid, ala(2)-nle(5)- shares the D-Ala2 and D-Nle5 substitutions, it is plausible that it also exhibits a preferential affinity for the μ-opioid receptor. The sulfonic acid modification, however, could introduce unique binding characteristics that would need to be empirically determined.

| Compound | Assay System | Receptor Target | Key Finding | Reference |

|---|---|---|---|---|

| Tyr-D-Ala-Gly-Phe-D-Nle-Arg-Phe (DADN) | CHO cells expressing opioid receptors | μ-opioid receptor | Highest binding affinity for μ-receptors | nih.gov |

| Tyr-D-Ala-Gly-Phe-D-Nle-Arg-Phe (DADN) | Rat brain membrane fractions | Opioid receptors | Stimulated G-protein activity, inhibited by μ-receptor antagonists | nih.gov |

In Vivo Preclinical Studies on Biological Activities and Underlying Mechanisms

Following in vitro characterization, preclinical in vivo studies in animal models are essential to evaluate the physiological effects of a new compound and to understand the mechanisms that underpin these actions.

The primary therapeutic target for opioid analgesics is the modulation of pain. The antinociceptive (pain-relieving) properties of new enkephalin analogs are typically assessed in various animal models of pain, such as the hot-water tail-flick test.

Studies on the related compound DADN have demonstrated that when administered intrathecally in rats, it produces a dose-related, naloxone-reversible antinociceptive effect. nih.gov This indicates that its analgesic action is mediated through opioid receptors. The antinociceptive effects were only slightly blocked by selective δ or κ antagonists, further confirming the μ-opioid pathway as the primary mediator of its analgesic properties. nih.gov It is reasonable to hypothesize that Enkephalin sulfonic acid, ala(2)-nle(5)-, due to its structural similarities, would also exhibit potent antinociceptive activity, likely mediated through the μ-opioid receptor. The enhanced stability conferred by the D-Ala substitution and the C-terminal modification may lead to a longer duration of action.

Emerging research suggests that endogenous opioid peptides, including enkephalins, may have neuroprotective roles. nih.gov They are thought to exert these effects by mitigating excitotoxicity, which is the pathological process by which nerve cells are damaged or killed by excessive stimulation by neurotransmitters such as glutamate. nih.gov Enkephalins can also attenuate oxidative stress in the central nervous system. nih.gov

While direct evidence for the neuroprotective effects of Enkephalin sulfonic acid, ala(2)-nle(5)- is not available in the provided search results, the general neuroprotective functions of enkephalins provide a strong rationale for investigating this potential in future studies. The enhanced stability of this synthetic analog could make it a promising candidate for exploring neuroprotection in models of neurodegenerative diseases or ischemic brain injury.

Enkephalins are known to be involved in the regulation of stress and emotional states. nih.govmdpi.com They can modulate the hypothalamic-pituitary-adrenal (HPA) axis, which is the central stress response system. nih.gov By inhibiting the release of corticotropin-releasing factor (CRF), enkephalins can regulate the stress response. nih.gov The mood-modulating effects of enkephalins are also linked to their ability to alleviate the sensation of pain. nih.gov

The widespread distribution of enkephalins and their receptors throughout the nervous system suggests their involvement in a variety of physiological processes, including the regulation of emotions. nih.gov Synthetic analogs with increased stability and potency, such as Enkephalin sulfonic acid, ala(2)-nle(5)-, could have significant effects on these systems. However, specific preclinical studies investigating the impact of this particular compound on stress response and emotional regulation are needed to confirm these potential effects.

Advanced Research Directions and Analog Design for Enkephalin Sulfonic Acid, Ala 2 Nle 5

Rational Design Principles for Next-Generation Enkephalin Analogs Based on SAR

The rational design of novel enkephalin analogs is deeply rooted in decades of structure-activity relationship (SAR) studies. These studies have elucidated the key pharmacophoric elements required for opioid receptor affinity and activity, providing a roadmap for further modification of lead compounds like Enkephalin sulfonic acid, Ala(2)-Nle(5)-.

Key SAR principles for enkephalin analogs include:

The N-Terminal Tyrosine (Tyr¹): This residue is considered the essential "message" for opioid activity. The free amino group and the phenolic hydroxyl group are critical for binding to opioid receptors. Modifications that remove these features typically lead to a loss of activity, although some surrogates have been found. nih.gov

The D-Amino Acid at Position 2: The substitution of L-Glycine with a D-amino acid, such as D-Alanine in the parent compound, is a cornerstone of enkephalin analog design. It provides stability against enzymatic degradation and induces a preferred β-turn conformation that is favorable for receptor binding. nih.gov

The Aromatic Residue at Position 4: The Phenylalanine (Phe⁴) residue provides a second crucial aromatic center for receptor interaction. nih.gov Modifications to this residue, such as halogenation, have been shown to influence receptor affinity and selectivity. nih.govmdpi.com

The C-Terminus (Position 5): The nature of the C-terminal amino acid and its terminal group significantly impacts stability and receptor selectivity. nih.gov The replacement of the carboxyl group with a sulfonic acid group is a prime example of a modification to block enzymatic attack. ias.ac.in

Building upon the Enkephalin sulfonic acid, Ala(2)-Nle(5)- scaffold, next-generation design would involve systematically applying these SAR principles. For instance, creating a small library of analogs with different D-amino acids at position 2 or introducing halogenated Phenylalanine at position 4 could fine-tune receptor selectivity (µ vs. δ) and potency. Another avenue is the exploration of cyclization, a strategy known to confer conformational rigidity and enhance stability and receptor affinity. nih.govmdpi.com

Table 1: Summary of Structure-Activity Relationship (SAR) Principles for Enkephalin Analogs

| Structural Position | Modification/Feature | Effect on Activity/Properties |

|---|---|---|

| Tyr¹ | Phenolic -OH and N-terminal -NH₂ | Essential for receptor binding and opioid activity. nih.gov |

| Position 2 | Substitution with a D-amino acid (e.g., D-Ala) | Increases resistance to aminopeptidases; promotes favorable conformation. nih.gov |

| Position 4 | Aromatic side chain (e.g., Phe) | Important for receptor binding; modifications can alter selectivity. nih.govnih.gov |

| Position 5 | Hydrophobic side chain (e.g., Leu, Nle) | Contributes to binding; can be modified to enhance stability. nih.govias.ac.in |

| C-Terminus | Replacement of -COOH (e.g., with -SO₃H) | Increases resistance to carboxypeptidases. ias.ac.in |

Application of Peptidomimetic and Hybrid Peptide Strategies

Endogenous peptides are often poor drug candidates due to low metabolic stability and an inability to cross biological membranes like the blood-brain barrier. mdpi.comnih.gov Peptidomimetics—compounds that mimic peptide structures using non-peptide backbones—and hybrid peptides offer powerful strategies to overcome these limitations. nih.govencyclopedia.pub

Peptidomimetic strategies involve replacing parts of the peptide backbone with more robust chemical structures that maintain the spatial arrangement of the critical pharmacophoric groups. encyclopedia.pub For Enkephalin sulfonic acid, Ala(2)-Nle(5)-, this could involve:

Backbone Isosteres: Replacing one or more of the amide bonds with isosteres (e.g., reduced amides, alkenes) to block proteolytic cleavage. youtube.com

Global Scaffolds: Utilizing a non-peptide scaffold, such as a tetrahydroquinoline, to position the key Tyr¹ and Phe⁴ side chains in a bioactive conformation, effectively replacing the entire peptide backbone. acs.org

Constrained Analogs: Introducing conformational constraints through cyclization, which is a widely used peptidomimetic approach to lock the molecule into an active shape for the target receptor. mdpi.comacs.org

Hybrid peptide strategies involve conjugating the peptide sequence to a non-peptidic moiety to enhance its properties. A prominent example in opioid research is the creation of hybrids between enkephalin-like structures and parts of the highly potent, non-peptide opioid fentanyl. nih.gov One could envision attaching a 4-anilidopiperidine scaffold to the C-terminus of the Tyr-D-Ala-Gly-Phe sequence to create a novel hybrid based on the Enkephalin sulfonic acid, Ala(2)-Nle(5)- template. Such a modification would be designed to increase lipophilicity and potentially introduce a mixed µ/δ receptor agonist profile. nih.gov

Integration of Computational Chemistry and In Silico Drug Design Approaches

Computational chemistry and in silico drug design are indispensable tools for accelerating the development of new therapeutics by reducing the time and cost associated with synthesis and screening. nih.govresearchgate.net These methods allow for the virtual modeling and evaluation of novel enkephalin analogs.

For a lead compound like Enkephalin sulfonic acid, Ala(2)-Nle(5)-, the workflow would typically involve:

Receptor Modeling: Using the known crystal structures of opioid receptors (µ, δ, and κ) as templates.

Molecular Docking: Virtually placing the enkephalin analog into the receptor's binding site to predict its preferred orientation and estimate its binding affinity. researchgate.net This can reveal key hydrogen bonds and hydrophobic interactions, for example, between the sulfonic acid group and residues in the binding pocket.

Molecular Dynamics (MD) Simulations: Simulating the dynamic movements of the ligand-receptor complex over time. nih.gov MD simulations can assess the stability of the predicted binding pose and reveal conformational changes in both the ligand and the receptor upon binding, offering deeper insights than static docking models. nih.gov

Virtual Screening: Using the validated docking protocol to screen large virtual libraries of new potential analogs. This allows researchers to prioritize the synthesis of compounds predicted to have the most promising activity. nih.gov

These in silico approaches can be used to explore hypotheses before committing to laboratory work, such as predicting how substituting the Phe⁴ residue with a tryptophan might alter receptor interactions or how different cyclization strategies would affect the peptide's conformation. acs.org

Table 2: Key In Silico Techniques in Enkephalin Analog Design

| Technique | Application | Purpose |

|---|---|---|

| Homology Modeling | Constructing a 3D model of a target protein (e.g., opioid receptor) based on a known template. | To create a structural model for docking when an experimental structure is unavailable. |

| Molecular Docking | Predicting the binding mode and affinity of a ligand within a receptor's active site. researchgate.net | To identify key interactions and rank potential ligands based on predicted affinity. |

| Molecular Dynamics (MD) | Simulating the atomic-level movement and conformational changes of a ligand-receptor complex over time. nih.gov | To assess binding stability and understand the dynamic nature of the interaction. |

| Virtual Screening | Computationally testing large libraries of compounds for their potential to bind to a target receptor. nih.govresearchgate.net | To identify novel hit compounds for further experimental investigation. |

Exploration of Novel Chemical Modifications for Enhanced Bioactivity (e.g., Glycosylation, PEGylation)

Beyond modifying the core peptide sequence, conjugating macromolecules can dramatically improve the pharmacokinetic properties of enkephalin analogs.

Glycosylation: This involves attaching one or more carbohydrate (sugar) units to the peptide. While the sugar moiety itself may not participate directly in receptor binding, glycosylation is essential for the proper expression and function of opiate receptors. nih.gov Strategically adding sugar groups can increase a peptide's solubility and stability and has been used to improve the properties of opioid peptides. nih.gov For Enkephalin sulfonic acid, Ala(2)-Nle(5)-, glycosylation could be explored by modifying the Tyr¹ hydroxyl group or by replacing a non-essential amino acid with a glycosylated serine or threonine.

PEGylation: This is the process of attaching chains of polyethylene (B3416737) glycol (PEG), a water-soluble polymer, to a peptide. youtube.com PEGylation increases the hydrodynamic volume of the molecule, which can shield it from proteolytic enzymes and reduce its rate of clearance by the kidneys. nih.gov This strategy effectively prolongs the circulation half-life of peptide drugs. PEG chains could be attached to the N-terminus of Enkephalin sulfonic acid, Ala(2)-Nle(5)- to improve its duration of action.

Investigation of Allosteric Modulation and Biased Agonism Phenomena for Enkephalin Analogs

Recent advances in G-protein-coupled receptor (GPCR) pharmacology have opened up two exciting new avenues for drug design: allosteric modulation and biased agonism.

Allosteric Modulation: Allosteric modulators bind to a receptor site distinct from the orthosteric site where the endogenous ligand binds. acs.orgacs.org Positive allosteric modulators (PAMs) can enhance the effect of an endogenous agonist like enkephalin. The development of opioid receptor PAMs is a highly attractive strategy because they would only act in the presence of the endogenous peptide, potentially preserving the natural patterns of pain signaling and leading to a better side-effect profile. nih.govpnas.orgnih.gov Future research could focus on designing analogs of Enkephalin sulfonic acid, Ala(2)-Nle(5)- that are administered alongside a PAM to fine-tune their analgesic effects.

Biased Agonism: This phenomenon, also known as functional selectivity, describes the ability of a ligand to stabilize a receptor conformation that preferentially activates one intracellular signaling pathway over another. nih.gov For opioid receptors, the G-protein signaling pathway is thought to mediate analgesia, while the β-arrestin pathway has been linked to adverse effects like respiratory depression and tolerance. nih.gov Therefore, a G-protein-biased µ-opioid receptor agonist could theoretically provide strong pain relief with fewer side effects. youtube.com While many endogenous enkephalins are considered balanced agonists, it is possible to design analogs with significant bias. nih.govnih.gov Future development of analogs based on Enkephalin sulfonic acid, Ala(2)-Nle(5)- must include functional assays that measure both G-protein and β-arrestin signaling to identify and optimize candidates with a G-protein-biased profile.

Q & A

Q. How can interdisciplinary collaboration enhance mechanistic studies of Enkephalin sulfonic acid analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.